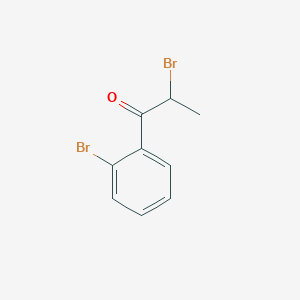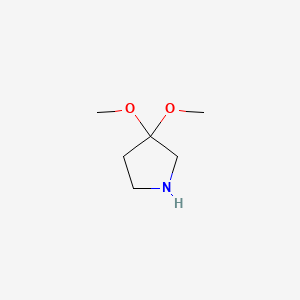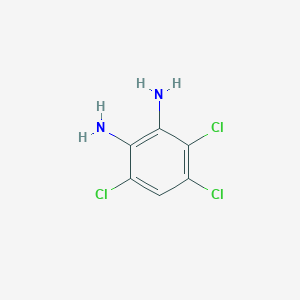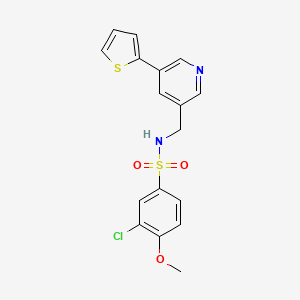![molecular formula C13H16N4O2S B2564601 N-tert-butil-2-[(5-piridin-3-il-1,3,4-oxadiazol-2-il)sulfanil]acetamida CAS No. 626205-09-2](/img/structure/B2564601.png)
N-tert-butil-2-[(5-piridin-3-il-1,3,4-oxadiazol-2-il)sulfanil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide” is a compound that belongs to the class of organic compounds known as phenylquinolines . It has been found to inhibit the formation of yeast to mold as well as ergosterol formation .
Chemical Reactions Analysis
The compound has been found to inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is an important component of fungal cell membranes, and its inhibition can lead to the death of the fungus. This suggests that the compound might have potential as an antifungal agent.Aplicaciones Científicas De Investigación
Efectos antifúngicos
N-tert-butil-2-[(5-piridin-3-il-1,3,4-oxadiazol-2-il)sulfanil]acetamida: ha demostrado una potente actividad antifúngica. En un estudio reciente, este compuesto se investigó por su potencia antimicrobiana contra un panel de patógenos bacterianos y fúngicos . Específicamente, exhibió una excelente actividad antifúngica contra Candida spp., incluidas las cepas multirresistentes. La concentración inhibitoria mínima (MIC) osciló entre 4 y 16 µg/mL, lo que la hizo efectiva para eliminar estos patógenos fúngicos.
Mecanismo de acción:Inhibición de la proteasa SARS-CoV
Curiosamente, este compuesto se ha explorado como un posible inhibidor de la proteasa 3CL del coronavirus del síndrome respiratorio agudo severo (SARS-CoV) . La proteasa 3CL es esencial para la replicación viral, y su inhibición podría ser una estrategia prometedora para el desarrollo de fármacos antivirales.
Mitigación de la resistencia a los fármacos
Dada la aparición de cepas de Candida resistentes a los fármacos, This compound ofrece esperanza como un tratamiento farmacológico de nueva generación. Los investigadores están investigando su eficacia para abordar el creciente desafío de la resistencia antifúngica .
Diseño de inhibidores peptidomiméticos
La estructura y las propiedades del compuesto pueden inspirar el diseño de inhibidores peptidomiméticos. Comprender sus interacciones con los objetivos biológicos podría conducir a nuevos candidatos a fármacos .
Consideraciones de toxicidad
Si bien This compound es prometedora, su toxicidad moderada para los humanos requiere una mayor investigación. Los estudios de toxicidad in vitro proporcionarán información valiosa sobre su perfil de seguridad .
Direcciones Futuras
The compound has shown potential as an antifungal agent . Future research could focus on further investigating its antifungal activity, optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy in relevant models. This could potentially lead to the development of new antifungal treatments.
Mecanismo De Acción
Target of Action
The primary target of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to target the sterol 14-alpha demethylase (cyp51) protein in candida spp .
Mode of Action
The exact mode of action of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) .
Biochemical Pathways
The biochemical pathways affected by N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to inhibit ergosterol biosynthesis , which is a crucial component of the fungal cell membrane.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds could be moderately toxic to humans .
Result of Action
The molecular and cellular effects of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant Candida spp .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide It is suggested that similar compounds are investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of N-tert-butyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide vary with different dosages in animal models .
Metabolic Pathways
It is unclear which enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)15-10(18)8-20-12-17-16-11(19-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBGXHQBWKOLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2564524.png)
![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)


![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2564531.png)
![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)

![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2564538.png)


